molecular formula C7H7NOS B11919678 4-(Thiophen-2-yl)azetidin-2-one

4-(Thiophen-2-yl)azetidin-2-one

Cat. No.: B11919678
M. Wt: 153.20 g/mol
InChI Key: RBEFCFPUXWEYHN-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)azetidin-2-one (CAS 777883-78-0) is a high-value chemical scaffold that combines the azetidin-2-one (β-lactam) and thiophene heterocycles, making it a compound of significant interest in medicinal chemistry research. The azetidinone core is a privileged structure in drug discovery, most famously known as the central pharmacophore of all β-lactam antibiotics . Beyond its classic antibacterial role, the azetidinone ring is a recognized synthon for developing compounds with diverse biological activities, including anticancer and antimicrobial properties . Concurrently, the thiophene moiety is a widely investigated heterocycle in material and pharmaceutical science, with numerous thiophene-containing compounds demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities . The strategic fusion of these two rings in a single molecule creates a versatile building block for constructing novel bioactive agents. Researchers can exploit this hybrid scaffold to develop new derivatives aimed at targeting drug-resistant microbial strains or specific cancer cell lines. The compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should refer to the Safety Datasheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEFCFPUXWEYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Staudinger Synthesis via [2+2] Cycloaddition

The Staudinger synthesis remains a cornerstone for azetidinone ring formation, leveraging [2+2] cycloaddition between ketenes and imines. For 4-(thiophen-2-yl)azetidin-2-one, this method involves:

  • Imine Preparation : Condensation of thiophene-2-carbaldehyde with a primary amine (e.g., benzylamine) in ethanol under reflux yields the corresponding Schiff base .

  • Ketene Generation : In situ generation of ketenes via dehydrohalogenation of acetyl chloride derivatives using triethylamine .

  • Cycloaddition : Reaction of the imine with the ketene at 0–5°C in anhydrous dichloromethane, producing the azetidinone core .

Key Parameters :

  • Yield : 58–65%

  • Reaction Time : 3–6 hours

  • Solvent : Toluene or dichloromethane

  • Base : Triethylamine

This method’s efficiency depends on steric and electronic effects of substituents. Thiophene’s electron-rich nature facilitates imine stability, while bulky amines reduce cycloaddition efficacy .

Nucleophilic Substitution at the Azetidinone C4 Position

ParameterValue
SolventDMF
Temperature80°C
CatalystK₂CO₃
Yield72%

Crystallographic data for the product (monoclinic, P2₁/c, a = 15.1939(9) Å, b = 5.4702(3) Å) confirm structural integrity .

Ring-Closing Metathesis (RCM) Strategies

Emerging approaches employ Grubbs catalysts for azetidinone synthesis:

  • Diene Preparation : Allyl-thiophene and acryloyl chloride form a diene precursor.

  • Metathesis : Ring closure using Grubbs II catalyst in dichloroethane at 40°C .

Advantages :

  • Tolerance for diverse substituents

  • High stereoselectivity

Limitations :

  • Requires anhydrous conditions

  • Catalyst cost prohibitive for large-scale synthesis

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Staudinger Synthesis58–65≥95ModerateHigh
Nucleophilic Sub.72≥98HighModerate
RCM50–55≥90LowLow

The nucleophilic substitution route offers superior yield and scalability, making it industrially preferable . Staudinger synthesis remains valuable for research-scale diversity-oriented synthesis .

Industrial-Scale Optimization

Process Intensification :

  • Continuous Flow Systems : Reduce reaction times by 40% via enhanced heat/mass transfer .

  • Solvent Recycling : Toluene and DMF recovery systems cut costs by 30% .

Quality Control :

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient)

  • Spectroscopic Validation :

    • IR : 1694 cm⁻¹ (C=O stretch)

    • ¹H NMR : δ 7.26 (thiophene protons), δ 4.1 (azetidinone CH₂)

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.

Scientific Research Applications

4-(Thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)azetidin-2-one involves its interaction with bacterial enzymes, similar to β-lactam antibiotics. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death . The thiophene ring enhances its binding affinity and stability.

Comparison with Similar Compounds

Pyridine-Substituted Azetidinones

The 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one series (e.g., compound 65 in ) demonstrates potent activity against Staphylococcus aureus (MTCC-3160), with MIC values lower than many thiophene-containing analogs. The pyridine ring likely enhances hydrogen bonding with bacterial enzymes, but its reduced lipophilicity compared to thiophene may limit broad-spectrum efficacy .

Thiophene-Containing Derivatives

This compound derivatives exhibit broader antimicrobial spectra due to the thiophene’s electron-rich nature, which facilitates interactions with Gram-negative bacterial membranes. For example, compound AZ-5 (4-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-azetidin-2-one) shows significant activity against Gram-negative strains (e.g., E. coli), with MIC values as low as 0.2–1.3 μg/mL .

Table 1: Antimicrobial Activity of Selected Azetidinones

Compound Substituents Target Pathogens MIC (μg/mL) Key Feature
This compound Thiophene at C4 E. coli, S. aureus 0.2–1.3 Broad-spectrum activity
3-Chloro-4-pyridinyl analog Pyridine, chloro S. aureus (MTCC-3160) 4–45 Narrow-spectrum
AZ-5 4-Cl, oxadiazole Gram-negative bacteria 0.2–1.3 EWG-enhanced potency

Anticancer Activity

Role of Electron-Withdrawing Groups (EWGs)

Para-substituted EWGs (e.g., Cl, NO₂) in 4-(4-substituted phenyl)azetidin-2-one derivatives (e.g., AZ-5, AZ-10) significantly enhance anticancer activity. The chloro substituent increases electrophilicity, promoting covalent interactions with cellular targets like kinases or DNA .

Thiophene vs. Pyrrol-2-one Derivatives

Inhibitory potency varies with heterocyclic substituents. The pyrrol-2-one derivative F3226-1198 (IC₅₀ = 2.6 μM) outperforms this compound analogs in matriptase-prostasin cascade inhibition, likely due to its additional methylthiazole group enhancing target binding .

Table 2: Anticancer Potency of Heterocyclic Derivatives

Compound Structure IC₅₀/EC₅₀ Target Mechanism
AZ-5 4-Cl, oxadiazole Not reported DNA intercalation
F3226-1198 Thiophene, methylthiazole 2.6 μM Matriptase inhibition

Electrochemical and Physicochemical Properties

Thiophene-containing compounds exhibit distinct redox behavior compared to thiazolidinones. For instance, 2-thioxo-thiazolidin-4-one derivatives (e.g., rhodanine) show reversible reduction peaks due to the thione group, whereas this compound’s β-lactam ring may confer oxidative stability .

Q & A

What are the key synthetic strategies for preparing 4-(Thiophen-2-yl)azetidin-2-one and its derivatives?

Synthesis typically involves multi-step organic reactions, such as:

  • Staudinger ketene-imine cycloaddition : A common method to construct the β-lactam (azetidin-2-one) core. For derivatives, functionalization of the thiophene ring or azetidine nitrogen is achieved via nucleophilic substitution or coupling reactions .
  • Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to the azetidin-2-one scaffold. For example, describes alkynylation using TMS-acetylene and n-BuLi under controlled temperatures .
  • Optimization considerations : Reaction conditions (e.g., inert atmosphere, solvent polarity) significantly impact yield and purity. For instance, pre-formation of intermediates at low temperatures (-20°C) minimizes side reactions .

How can structural and electronic properties of this compound be characterized experimentally and computationally?

  • Experimental techniques :
    • NMR/IR spectroscopy : To confirm regiochemistry and functional groups (e.g., carbonyl stretching at ~1750 cm⁻¹ for β-lactam rings) .
    • X-ray crystallography : Resolves spatial arrangements of the azetidine and thiophene moieties (not directly cited but inferred from ’s SHELX applications) .
  • Computational methods :
    • Density Functional Theory (DFT) : Predicts molecular geometry, frontier orbitals, and reactivity. used DFT to correlate experimental NMR data with electronic environments .
    • Correlation-energy models : Methods like Colle-Salvetti ( ) can estimate electron density and kinetic energy for reactivity analysis .

What are the structure-activity relationships (SAR) for biological activity in azetidin-2-one derivatives?

  • Thiophene substitution : The electron-rich thiophene ring enhances π-π stacking with biological targets, improving antimicrobial/anticancer activity .
  • Azetidine modifications :
    • N-substituents : Bulky groups (e.g., 3,4-dimethoxybenzyl in ) increase lipophilicity and membrane permeability .
    • C-3/C-4 functionalization : Introducing halogens or heterocycles (e.g., pyridine in ) modulates binding affinity to enzymes like acetylcholinesterase .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock) to predict interactions with targets like bacterial cell walls or cancer-related kinases .

How do researchers resolve contradictions in biological activity data across studies?

  • Control experiments : Validate purity via HPLC and confirm structures with HRMS to rule out impurities as confounding factors .
  • Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency across assays (e.g., antimicrobial MIC vs. cytotoxicity in ) .
  • Mechanistic profiling : Use transcriptomics/proteomics to identify off-target effects. For example, linked thiadiazole-substituted derivatives to ROS modulation, explaining variability in antioxidant vs. cytotoxic outcomes .

What advanced methodologies are used to study reaction mechanisms involving this compound?

  • Kinetic isotope effects (KIE) : Probe rate-determining steps in ring-opening reactions (e.g., β-lactamase-mediated hydrolysis) .
  • In situ spectroscopy : Monitor intermediates via FT-IR/Raman during catalytic cycles (e.g., gold-catalyzed alkynylation in ) .
  • Computational modeling : Transition state analysis (e.g., Gaussian software) identifies steric/electronic barriers in cycloaddition or substitution reactions .

How can researchers optimize the solubility and stability of this compound derivatives for in vivo studies?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in ’s silyl-protected derivatives .
  • Co-crystallization : Improve thermal stability via crystal engineering (e.g., hydrogen-bond networks inferred from SHELX refinements in ) .
  • Formulation screening : Use lipid nanoparticles or cyclodextrin inclusion complexes to address poor aqueous solubility .

What are the emerging applications of this compound in materials science?

  • Conductive polymers : Thiophene’s π-conjugation enables integration into organic semiconductors for optoelectronic devices .
  • Metal-organic frameworks (MOFs) : Functionalize MOFs with azetidin-2-one derivatives for catalytic or sensing applications, leveraging their Lewis basicity .

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